molecular formula C7H7ClN4 B3220445 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine CAS No. 1196157-11-5

4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine

Cat. No. B3220445
CAS RN: 1196157-11-5
M. Wt: 182.61 g/mol
InChI Key: JQGVNADBNSDBLS-UHFFFAOYSA-N
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Description

“4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine” is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities such as antimicrobial, anticancer, antiviral, and others . They are considered as biologically active small molecules .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The derivatives can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 20 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . As the reactions progress, the medium acidifies to a point where they no longer progress, therefore, the addition of the base is done slowly throughout the reaction and always maintaining a neutral pH .

Mechanism of Action

While the exact mechanism of action for “4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine” is not specified in the retrieved papers, triazine derivatives are known to exhibit a wide range of biological activities. For example, some triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli .

Future Directions

Research and development of new antibacterial agents are desperately needed in modern medicine, particularly ones that can effectively combat multi-resistant bacteria . The current work is aimed at creating a novel chemical class of heterocyclic molecules, from the substituted 1,3,5-triazine class, which are widely reported for a wide range of biological activities . This could lead to the discovery of new therapeutic agents in the future .

properties

IUPAC Name

4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5(2)11-12-6(4)9-3-10-7(12)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGVNADBNSDBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CN=C(N2N=C1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225811
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-11-5
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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